molecular formula C24H23N5O3S2 B2559072 N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide CAS No. 872594-98-4

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide

Cat. No. B2559072
CAS RN: 872594-98-4
M. Wt: 493.6
InChI Key: LGPSVLMCGFMUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H23N5O3S2 and its molecular weight is 493.6. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Thiadiazoles in Pharmacology

Thiadiazole derivatives are recognized for their wide-ranging pharmacological activities. The 1,3,4-thiadiazole scaffold is particularly valued for its antimicrobial, anti-inflammatory, antitumor, antitubercular, and antiviral properties. This versatility stems from the thiadiazole core's ability to engage in hydrogen bonding interactions with various enzymes and receptors, making it a promising scaffold for novel drug development (Lelyukh, 2019).

Indole Derivatives and CNS Protection

Compounds featuring the indole moiety have been explored for their central nervous system (CNS) protective effects. The structural diversity of indole derivatives allows for a wide array of biological activities, including neuroprotection and modulation of CNS pathways. Such compounds are studied for their potential in treating neurological disorders, showcasing the indole ring's significance in drug discovery for CNS applications (Saganuwan, 2017).

Pyrrolidine and Drug Discovery

The pyrrolidine ring is a common feature in bioactive molecules aimed at treating various diseases. Its saturated nature and sp^3 hybridization make it an excellent scaffold for exploring pharmacophore space, contributing significantly to stereochemistry and 3D molecular structure. This feature is instrumental in the design of compounds with selective biological activities, highlighting the role of pyrrolidine in generating effective pharmacological agents (Li Petri et al., 2021).

properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S2/c1-15-5-4-7-18(11-15)29-13-17(12-20(29)30)22(32)25-23-26-27-24(34-23)33-14-21(31)28-10-9-16-6-2-3-8-19(16)28/h2-8,11,17H,9-10,12-14H2,1H3,(H,25,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPSVLMCGFMUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide

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